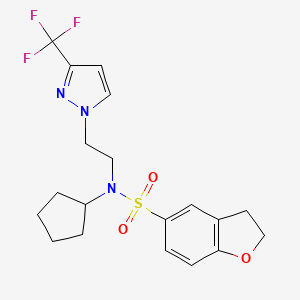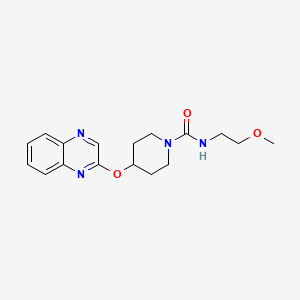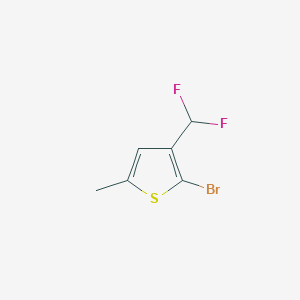
2-Bromo-3-(difluoromethyl)-5-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(difluoromethyl)-5-methylthiophene is an important organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of thiophenes, which are widely used in the synthesis of various organic compounds.
科学研究应用
2-Bromo-3-(difluoromethyl)-5-methylthiophene has been extensively studied for its potential applications in the field of organic synthesis. This compound is a versatile building block that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as an anticancer agent.
作用机制
The mechanism of action of 2-Bromo-3-(difluoromethyl)-5-methylthiophene is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
2-Bromo-3-(difluoromethyl)-5-methylthiophene has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-Bromo-3-(difluoromethyl)-5-methylthiophene in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds, making it a valuable building block for organic chemists. Additionally, this compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as an anticancer agent.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its toxicity, which can pose a risk to researchers working with this compound. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 2-Bromo-3-(difluoromethyl)-5-methylthiophene. One potential direction is the development of new anticancer drugs based on this compound. Additionally, this compound could be studied further for its potential use in the treatment of inflammatory diseases. Finally, the synthesis of this compound could be optimized to make it more efficient and cost-effective, which would make it more accessible to researchers in the field of organic chemistry.
Conclusion:
2-Bromo-3-(difluoromethyl)-5-methylthiophene is an important organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has shown promising results in the field of organic synthesis, medicinal chemistry, and anti-inflammatory research. Although there are some limitations associated with the use of this compound in lab experiments, its versatility and potential for the development of new drugs make it an important area of study for organic chemists and medicinal chemists alike.
合成方法
The synthesis of 2-Bromo-3-(difluoromethyl)-5-methylthiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-bromo-3-(difluoromethyl)thiophene and sodium methoxide in methanol. This reaction results in the formation of 2-Bromo-3-(difluoromethyl)-5-methylthiophene with a high yield.
属性
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-2-4(6(8)9)5(7)10-3/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABAUIJYKNCJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)

![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)
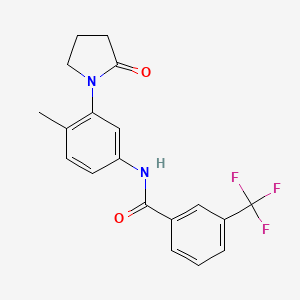
![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)
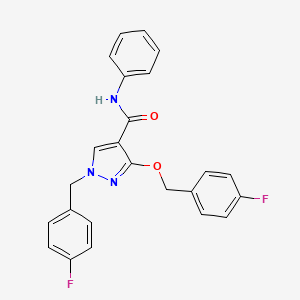
![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)

![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)

